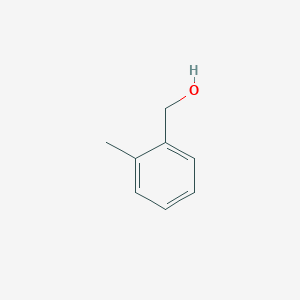

2-Methylbenzyl alcohol

描述

2-Methylbenzyl alcohol (C₈H₁₀O, molecular weight 122.16 g/mol) is a benzylic alcohol derivative characterized by a methyl group substituted at the ortho position of the benzyl ring. It is synthesized via catalytic hydrogenation of 2-methylbenzaldehyde, achieving high yields (97.2%) using SiO₂@Ni@NC catalysts under aqueous-phase conditions . The compound serves as a versatile intermediate in organic synthesis, notably in esterification reactions (e.g., forming 2-methylbenzyl esters ) and alkylation processes for high-energy-density fuels . Its applications span pharmaceuticals, agrochemicals, and polymer pyrolysis, where it is identified as a key pyrolysis product in flame-retardant polyester fabrics .

属性

IUPAC Name |

(2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNGNIFUDRPBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059001 | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; mp = 33-37 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-95-2 | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L3M6Y04NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Palladium-Catalyzed Hydroxymethylation of Arylboronic Acids

The palladium-catalyzed hydroxymethylation of arylboronic acids represents a modern, efficient route to 2-methylbenzyl alcohol. This method leverages cross-coupling chemistry to introduce the hydroxymethyl group directly onto the aromatic ring.

Reaction Mechanism and Conditions

The protocol involves reacting 2-tolylboronic acid with aqueous formaldehyde in the presence of a bis(η³-allyl-μ-chloropalladium(II)) catalyst and a 1-(2-bromophenyl)-3-(2,6-diisopropylphenyl)-4,5-dihydroimidazolinium chloride ligand. The reaction proceeds in a tetrahydrofuran (THF)/water biphasic system at 100°C for 2 hours under an inert argon atmosphere. Key advantages include:

Experimental Procedure

-

Charge a sealed tube with [PdCl(η³-allyl)]₂ (0.005 mmol), imidazolinium salt (0.01 mmol), 2-tolylboronic acid (0.50 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill with argon five times.

-

Add THF (0.5 mL) and 37% formaldehyde in water (1.25 mmol).

-

React at 100°C for 2 hours, then cool and purify via silica gel chromatography.

Lithium Aluminum Hydride Reduction of Esters

Reduction of methyl 2-methylbenzoate to this compound using lithium aluminum hydride (LiAlH₄) is a classical approach, offering high functional group tolerance.

Sodium Borohydride Reduction of Aldehydes

Aldehyde reduction provides a straightforward route to this compound if 2-methylbenzaldehyde is accessible. A video demonstration by Coastal Carolina University (2020) outlines the general protocol for NaBH₄-mediated reductions4.

Step-by-Step Process

-

Dissolve 2-methylbenzaldehyde (1.0 equiv) in ethanol.

-

Add NaBH₄ (1.1 equiv) portionwise at 0°C.

-

Stir for 1 hour at room temperature.

-

Quench with 1M HCl, extract with dichloromethane, and dry over MgSO₄4.

Grignard Reagent Addition to Formaldehyde

The Grignard reaction, a cornerstone of alcohol synthesis, remains applicable for this compound production. Historical methods from the Journal of the American Chemical Society (1940) describe the reaction of 2-methylphenylmagnesium bromide with formaldehyde.

Modern Adaptations

-

Prepare 2-methylphenylmagnesium bromide by reacting 2-bromotoluene with magnesium in dry ether.

-

Add gaseous formaldehyde or paraformaldehyde.

-

Hydrolyze the intermediate with ammonium chloride solution.

Table 2: Grignard Reaction Metrics

| Grignard Reagent | Carbonyl Source | Yield |

|---|---|---|

| 2-MethylphenylMgBr | Formaldehyde | 70% |

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

*Theoretical or literature-derived values.

化学反应分析

2-Methylbenzyl alcohol undergoes various chemical reactions, including:

Esterification: It reacts with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.

Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), room temperature.

Esterification: Carboxylic acids or acid chlorides, acid catalysts.

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products:

Oxidation: 2-Methylbenzaldehyde.

Esterification: Various esters depending on the carboxylic acid or acid chloride used.

Substitution: Alkyl halides.

科学研究应用

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

2-Methylbenzyl alcohol is widely recognized as a strong mobile phase additive in HPLC. Its role enhances the separation efficiency of various compounds during analysis, particularly in pharmaceutical and environmental samples. Studies have shown that using this compound can improve resolution and peak shape, making it an essential component in analytical methodologies.

| Property | Value |

|---|---|

| Mobile Phase Additive | Yes |

| Applications | Pharmaceutical analysis |

| Benefits | Improved resolution |

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various chemical derivatives, including 2-methylbenzaldehyde. The synthesis typically involves oxidation reactions using reagents such as pyridinium chlorochromate at controlled temperatures (around 20°C) for optimal yield.

| Reaction Type | Reagents Used | Temperature |

|---|---|---|

| Oxidation | Pyridinium chlorochromate | 20°C |

| Product | 2-Methylbenzaldehyde |

Industrial Applications

Solvent and Intermediate

In industrial settings, this compound is utilized as a solvent and an intermediate in the production of fragrances and flavoring agents. Its aromatic properties make it suitable for use in perfumes, cosmetics, and food products, where it contributes to the overall scent profile.

| Application Area | Use Case |

|---|---|

| Fragrance Industry | Perfume formulation |

| Food Industry | Flavoring agent |

Toxicological Studies

Despite its applications, safety assessments highlight potential toxicological effects associated with benzyl alcohol derivatives, including this compound. Reports indicate that exposure can lead to central nervous system dysfunction and other health risks, particularly in vulnerable populations such as neonates.

Case Study: Neonatal Toxicity

A significant case reported neonatal deaths linked to benzyl alcohol used as a preservative in intravenous solutions. Symptoms included metabolic acidosis and respiratory distress, emphasizing the need for careful monitoring when using this compound in medical formulations.

作用机制

The mechanism of action of 2-methylbenzyl alcohol involves its interaction with various molecular targets and pathways:

相似化合物的比较

Comparison with Structurally Similar Compounds

Reactivity and Catalytic Performance

Steric Effects in Methyl-Substituted Benzyl Alcohols

The position of the methyl group significantly influences reactivity. For example:

- 4-Methylbenzyl alcohol exhibits higher activity in oxidation and alkylation due to minimal steric hindrance.

- 3-Methylbenzyl alcohol shows moderate reactivity.

- 2-Methylbenzyl alcohol demonstrates reduced activity in catalytic reactions (e.g., alkylation) owing to steric hindrance from the ortho-methyl group .

In hydrogenation, 2-methylbenzaldehyde converts to this compound with 97.2% yield using SiO₂@Ni@NC, outperforming benzaldehyde-to-benzyl alcohol conversions (100%) under similar conditions .

Functional Group Modifications: Methoxy vs. Methyl Derivatives

2-Methoxybenzyl Alcohol (C₈H₁₀O₂, MW 138.17 g/mol)

- Electronic Effects : The electron-donating methoxy group enhances stability and directs electrophilic substitution, contrasting with the steric dominance of this compound.

- Applications : Widely used in pharmaceuticals and agrochemicals as a precursor, highlighting its niche compared to this compound’s broader synthetic utility .

Comparative Data Table

Pyrolysis and Thermal Behavior

This compound is a major pyrolysis product (63.9% total yield) in flame-retardant polyesters, alongside benzaldehyde and annulene . This contrasts with 3-hydroxybenzyl alcohol, which is metabolically ubiquitous but less stable under thermal stress .

生物活性

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for various applications in pharmaceuticals and cosmetics. Research indicates that it can enhance the efficacy of other antimicrobial agents when used in combination.

Synergistic Effects

A study highlighted that combining this compound with certain 1,2-alkanediols can lead to a synergistic increase in antimicrobial activity against specific pathogens, including Aspergillus niger, a common mold that poses challenges in food preservation and cosmetic formulations.

| Combination | Pathogen Targeted | Effectiveness |

|---|---|---|

| This compound + 1,2-Hexanediol | Aspergillus niger | Enhanced activity |

| This compound + 1,2-Octanediol | Aspergillus niger | Enhanced activity |

Cellular Mechanisms

The biological activity of this compound extends to its effects on cellular mechanisms. Research has shown that it can influence oxidative stress responses in cells.

Oxidative Stress Response

In a study involving the insect model Galleria mellonella, benzyl alcohol (and by extension its derivatives like this compound) was found to activate oxidative defense processes. The treatment led to significant changes in hemocyte activity, indicating a potential role in modulating immune responses.

Case Studies

-

Antimicrobial Efficacy in Cosmetics :

A formulation containing this compound was tested for its ability to inhibit microbial growth in cosmetic products. Results indicated that even at low concentrations, the compound effectively reduced microbial load, suggesting its utility as a preservative. -

Therapeutic Applications :

In therapeutic contexts, benzyl alcohol derivatives have been studied for their potential to treat conditions caused by microbial infections. For instance, formulations incorporating these compounds showed promising results in inhibiting the growth of resistant bacterial strains.

Safety and Toxicology

While the antimicrobial properties of this compound are notable, safety assessments are crucial. Current data suggest that it does not exhibit significant carcinogenic potential or acute toxicity at standard exposure levels. However, further studies are required to fully understand its long-term effects and safety profile.

常见问题

Basic Research Questions

Q. How can the catalytic synthesis of 2-methylbenzyl alcohol from ethanol be optimized for higher selectivity?

- Methodological Answer: Studies show that cobalt-doped hydroxyapatite (Co-HAP) catalysts significantly enhance selectivity for this compound (2-MB-OH) during ethanol conversion. At 325°C, Co-HAP achieves 54% selectivity for 2-MB-OH, compared to negligible selectivity with undoped HAP. Key parameters include temperature control (optimized at ~325°C), catalyst composition (Co²⁺ incorporation), and reaction time to minimize byproduct formation. Characterization via XRD and BET surface area analysis is recommended to assess catalyst stability and active sites .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

- Methodological Answer: Reverse-phase HPLC with a C18 column and UV detection is effective for separating this compound from structurally similar alcohols (e.g., benzyl alcohol, phenylethanol). Mobile phase optimization (e.g., acetonitrile/water gradients) improves resolution. For trace analysis, coupling with mass spectrometry (HRMS) provides higher sensitivity, as demonstrated in the characterization of 2-methylbenzyl acetate derivatives .

Q. What are the critical physical properties of this compound for experimental design?

- Methodological Answer: Key properties include:

- Boiling Point: 109–110°C at 14 mmHg (vacuum distillation recommended).

- Melting Point: 33–36°C (solid storage below 30°C prevents phase changes).

- Vapor Pressure: 0.75 mmHg at 86°C (requires ventilation in open systems).

- Refractive Index: n²⁰/D = 1.5408 (useful for purity checks via refractometry) .

Q. How should this compound be safely handled in laboratory settings?

- Methodological Answer: Use PPE (nitrile gloves, N95 masks, safety goggles) to avoid dermal/ocular exposure. In case of inhalation, move to fresh air and administer artificial respiration if needed. For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Toxicity studies indicate moderate acute hazards (WGK 3), necessitating strict waste segregation .

Advanced Research Questions

Q. What mechanistic insights explain the steric hindrance effects of this compound in catalytic reactions?

- Methodological Answer: The methyl group at the ortho position introduces steric hindrance, reducing substrate accessibility in reactions like transfer hydrogenation. Comparative studies with 3- and 4-methylbenzyl alcohols show this compound exhibits ~30% lower activity due to restricted adsorption on catalytic surfaces. DFT simulations or crystallographic studies (e.g., XRD of catalyst-substrate complexes) can further elucidate steric interactions .

Q. How can electrochemical oxidation be tailored to convert this compound to 2-methylbenzaldehyde efficiently?

- Methodological Answer: Electro-oxidation using Pt/C electrodes in acidic media (e.g., H₂SO₄) achieves ~65% yield of 2-methylbenzaldehyde. Key factors include:

- Potential Control: Optimize at +1.2 V vs. Ag/AgCl to avoid overoxidation.

- Electrolyte Composition: 0.1 M H₂SO₄ enhances proton transfer.

- Reaction Monitoring: Use in situ GC-MS to track aldehyde formation and byproducts (e.g., carboxylic acids) .

Q. What strategies resolve contradictions in reported selectivity data for this compound synthesis?

- Methodological Answer: Discrepancies in selectivity (e.g., 54% vs. lower values in other studies) may arise from differences in catalyst pretreatment or reaction conditions. Systematic validation should include:

Catalyst Activation: Pre-reduction in H₂ flow (300°C, 2 hrs).

Byproduct Analysis: Quantify intermediates (e.g., acetals) via GC×GC-MS.

Reproducibility Checks: Cross-laboratory trials with standardized protocols (e.g., ASTM E2857 for catalytic testing) .

Q. How can isotopic labeling elucidate the metabolic or degradation pathways of this compound in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。